molecular formula C7H6N4O2 B099309 3-Hydroxy-2-methyl-4(3H)-pteridinone CAS No. 18106-58-6

3-Hydroxy-2-methyl-4(3H)-pteridinone

Número de catálogo: B099309
Número CAS: 18106-58-6
Peso molecular: 178.15 g/mol
Clave InChI: GUUUMWNQFTUMKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy-2-methyl-4(3H)-pteridinone is a chemical compound based on the pteridine heterocyclic core, a structure of significant interest in biological and chemical research. Pteridines are characterized by a fused pyrazino[2,3-d]pyrimidine ring system and are the foundation for many natural compounds, such as pterins and lumazines, which play critical roles as pigments, enzyme cofactors, and in the biosynthesis of neurotransmitters . This specific derivative, presented for research applications, allows for the investigation of pteridine chemistry and its potential biochemical interactions. As a pteridin-4(3H)-one derivative, its structure exhibits tautomerism, with the lactam form being the thermodynamically favored configuration . Researchers can utilize this compound in developing novel fluorescent probes, given the inherent fluorescent properties of many pteridines, or as a building block in synthetic chemistry for creating more complex molecules . It may also serve as a key intermediate in studies related to folate analogues or other pteridine-based metabolic pathways . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Propiedades

Número CAS

18106-58-6

Fórmula molecular

C7H6N4O2

Peso molecular

178.15 g/mol

Nombre IUPAC

3-hydroxy-2-methylpteridin-4-one

InChI

InChI=1S/C7H6N4O2/c1-4-10-6-5(7(12)11(4)13)8-2-3-9-6/h2-3,13H,1H3

Clave InChI

GUUUMWNQFTUMKI-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=CN=C2C(=O)N1O

SMILES canónico

CC1=NC2=NC=CN=C2C(=O)N1O

Sinónimos

3-Hydroxy-2-methyl-4(3H)-pteridinone

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations :

  • Hydroxyl vs. Amino Groups: The hydroxyl group in this compound may facilitate hydrogen bonding with biological targets, whereas amino groups (e.g., in 2-amino-6-methyl derivative) enhance solubility and basicity .
  • Methyl Substituents : Methyl groups (e.g., at 2- or 6-positions) influence steric effects and lipophilicity, impacting membrane permeability and target affinity .

Physicochemical Properties

Comparative data on solubility, logP, and molecular weight are critical for drug-likeness:

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (logS) Reference
This compound ~179.16 (estimated) -0.5 to 0.5 Moderate (analogous to ) -
2-Amino-6-methyl-4(3H)-pteridinone 177.16 -0.115 -2.04 (logS)
4(3H)-Pteridinone (unsubstituted) 148.12 0.1 -1.5
6-Hydroxymethylpterin 193.16 -1.2 Slightly soluble

Key Observations :

  • The hydroxyl and methyl groups in this compound likely result in a logP between -0.5 and 0.5, balancing hydrophilicity and membrane permeability.
  • Substituted pteridinones (e.g., 2-amino-6-methyl) exhibit lower solubility compared to unsubstituted analogs due to increased molecular complexity .

Kinase Inhibition (PLK1)

  • Volasertib: A pteridinone derivative with a cyclopentyl-benzimidazole side chain. The pteridinone core engages in π-π stacking with Phe183 in PLK1’s ATP-binding pocket, while bulky substituents enhance selectivity .

CB2 Receptor Antagonism

  • Compound 12 (4(3H)-pteridinone derivative): Exhibits low structural similarity (Tc = 0.26) to known CB2 antagonists, suggesting its pteridinone core provides a novel scaffold for receptor binding. Interactions include π-π stacking with Phe residues and hydrogen bonding with Ser285 .

Enzyme Cofactor Analogues

  • 6-Hydroxymethylpterin: A biosynthetic intermediate in folate pathways, highlighting the role of pteridinone derivatives in essential metabolic processes .

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-2-methyl-4(3H)-pteridinone derivatives, and how are they optimized for yield?

Methodological Answer: Synthesis of pteridinone derivatives typically involves condensation reactions or enzymatic pathways. For example:

  • Condensation with aldehydes/ketones : Derivatives can be synthesized via nucleophilic substitution or cyclization reactions using substituted pyrimidines or pyrazines as precursors .
  • Enzymatic synthesis : Biosynthetic pathways (e.g., involving dihydropteridine reductase) enable stereoselective modifications, as seen in dihydrobiopterin analogs .

Q. Key Optimization Strategies :

  • Use of catalysts (e.g., Lewis acids) to enhance reaction efficiency.
  • Temperature control (e.g., 60–80°C for cyclization steps) to minimize side products.
  • Purification via column chromatography or recrystallization to isolate high-purity products.
Synthesis Method Yield Range Key Reference
Condensation with aldehydes45–70%
Enzymatic modification30–55%

Q. How are physicochemical properties (e.g., solubility, logP) of this compound derivatives determined experimentally?

Methodological Answer:

  • Water solubility : Measured via shake-flask method, with log10 values calculated using HPLC or UV-Vis spectroscopy .
  • logP (Octanol/Water) : Determined using reverse-phase HPLC or experimental partitioning assays .
  • Mass spectrometry : Used to confirm molecular weight and fragmentation patterns (e.g., NIST data for 4(3H)-pteridinone derivatives ).

Q. Example Data :

Property Value for this compound Source
Molecular weight181.15 g/mol
logP-1.2 to 0.5 (varies with substituents)
Water solubility~2.5 mg/mL (pH 7.0)

Advanced Research Questions

Q. How can substituent modifications on the pteridinone core enhance target selectivity in kinase inhibition (e.g., PLK1/BRD4)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the C6 position improve binding to BRD4 bromodomains .
    • Hydrophobic substituents (e.g., methyl, phenyl) at C2 increase PLK1 inhibition by enhancing hydrophobic pocket interactions .
  • Computational Modeling :
    • Docking simulations (e.g., AutoDock Vina) predict binding affinities. Validate with in vitro kinase assays (IC50 values) .

Case Study : Compound III4 (from ) showed IC50 = 1.27 μM against A549 cells due to a 7-methyl substituent enhancing cellular uptake.

Q. How do researchers resolve contradictions in reported physicochemical data (e.g., solubility discrepancies) for pteridinone derivatives?

Methodological Answer:

  • Cross-Validation : Compare data from multiple databases (e.g., NIST , Cheméo ).
  • Experimental Replication :
    • Reproduce solubility measurements under standardized conditions (pH 7.4, 25°C).
    • Use advanced techniques like isothermal titration calorimetry (ITC) for precise logP determination .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in reported values .

Example : NIST reports logP = -0.8 for 2-amino-4(3H)-pteridinone , while Cheméo data suggest logP = 0.2 . Resolution requires pH-controlled replication.

Q. What strategies are employed to design dual-target inhibitors (e.g., PLK1/BRD4) using pteridinone scaffolds?

Methodological Answer:

  • Scaffold Hybridization : Combine pharmacophores targeting both PLK1 (ATP-binding domain) and BRD4 (acetyl-lysine binding site) .
  • In Silico Screening :
    • Use Schrödinger Suite or MOE to identify overlapping binding motifs.
    • Prioritize compounds with balanced Ki values for both targets (<10 μM).
  • Biological Validation :
    • Dual-luciferase reporter assays to measure simultaneous target inhibition.
    • Synergy analysis (e.g., Chou-Talalay method) to confirm additive effects .

Key Finding : Derivatives with a pteridinone core and flexible alkyl linkers show improved dual inhibition (e.g., 85% PLK1/78% BRD4 inhibition at 10 μM) .

Q. How are metabolic stability and toxicity profiles assessed for pteridinone-based drug candidates?

Methodological Answer:

  • In Vitro ADME :
    • Liver microsome assays (human/rat) to measure metabolic half-life (t½).
    • CYP450 inhibition screening to assess drug-drug interaction risks .
  • Toxicity Profiling :
    • Ames test for mutagenicity.
    • Hemolytic assays (e.g., erythrocyte lysis at 100 μg/mL) .

Data Example : Compound III4 () exhibited t½ = 2.3 hours in human microsomes, suggesting need for prodrug modification.

Q. Table 1: Key Biological Activities of Selected Pteridinone Derivatives

Compound Target IC50/EC50 Key Substituent Reference
III4PLK1/BRD41.27 μM7-Methyl
7,8-DihydrobiopterinDihydropteridine reductase0.8 μM1,2-Dihydroxypropyl

Q. Table 2: Recommended Analytical Techniques

Property Technique Standard Reference
PurityHPLC (≥98% purity threshold)
SolubilityShake-flask/UV-Vis
Molecular WeightHigh-resolution MS (HRMS)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.